N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
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Overview
Description
N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound featuring a tert-butyl group, an indole moiety, and a sulfonylacetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Group: The indole derivative is then alkylated with a pyrrolidine-containing reagent, often using a base such as sodium hydride (NaH) to facilitate the reaction.
Sulfonylation: The resulting compound undergoes sulfonylation with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.
Acetamide Formation: Finally, the tert-butyl group is introduced via acylation with tert-butyl chloroacetate, followed by amide formation using an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the carbonyl group in the pyrrolidine ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, under mild heating or catalytic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a probe to study the function of indole-containing molecules in biological systems. Its interactions with various enzymes and receptors can provide insights into the biochemical pathways involving indole derivatives.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The indole moiety is known for its presence in many bioactive molecules, and the addition of the sulfonylacetamide group may enhance its pharmacological profile.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the sulfonylacetamide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide: can be compared with other indole derivatives such as:
Uniqueness
What sets this compound apart is the combination of the indole moiety with the sulfonylacetamide group, which may confer unique biological activities and chemical reactivity not observed in simpler indole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-tert-butyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-20(2,3)21-18(24)14-28(26,27)17-12-23(16-9-5-4-8-15(16)17)13-19(25)22-10-6-7-11-22/h4-5,8-9,12H,6-7,10-11,13-14H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOWRNRHAPQABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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